molecular formula C26H20N4O3 B10911066 3-[(2E)-3-(1',3'-dimethyl-1-phenyl-1H,1'H-3,4'-bipyrazol-4-yl)prop-2-enoyl]-2H-chromen-2-one

3-[(2E)-3-(1',3'-dimethyl-1-phenyl-1H,1'H-3,4'-bipyrazol-4-yl)prop-2-enoyl]-2H-chromen-2-one

Cat. No.: B10911066
M. Wt: 436.5 g/mol
InChI Key: ZAHWWDWKLDJPBB-OUKQBFOZSA-N
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Description

3-[(2E)-3-(1’,3’-dimethyl-1-phenyl-1H,1’H-3,4’-bipyrazol-4-yl)prop-2-enoyl]-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core linked to a bipyrazolyl moiety through a propenoyl group. The presence of multiple functional groups and aromatic rings in its structure makes it a compound of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-[(2E)-3-(1’,3’-dimethyl-1-phenyl-1H,1’H-3,4’-bipyrazol-4-yl)prop-2-enoyl]-2H-chromen-2-one typically involves a multi-step process. One common method is the aldol condensation reaction. In this process, 3-acetyl-2,5-dimethylthiophene and 3,5-dimethyl-1-phenylpyrazole-4-carboxaldehyde are reacted in the presence of ethanolic NaOH at room temperature. The reaction mixture is stirred for several hours, followed by acidification and extraction to obtain the desired product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The chromen-2-one core can be oxidized to form corresponding quinones.

    Reduction: The propenoyl group can be reduced to form saturated derivatives.

    Substitution: The aromatic rings in the bipyrazolyl moiety can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens.

Scientific Research Applications

3-[(2E)-3-(1’,3’-dimethyl-1-phenyl-1H,1’H-3,4’-bipyrazol-4-yl)prop-2-enoyl]-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It exhibits various biological activities, including antioxidant, antibacterial, and anti-inflammatory properties.

    Medicine: It has potential therapeutic applications due to its biological activities.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. The bipyrazolyl moiety can bind to specific proteins, affecting their function. These interactions result in the compound’s observed biological activities .

Properties

Molecular Formula

C26H20N4O3

Molecular Weight

436.5 g/mol

IUPAC Name

3-[(E)-3-[3-(1,3-dimethylpyrazol-4-yl)-1-phenylpyrazol-4-yl]prop-2-enoyl]chromen-2-one

InChI

InChI=1S/C26H20N4O3/c1-17-22(16-29(2)27-17)25-19(15-30(28-25)20-9-4-3-5-10-20)12-13-23(31)21-14-18-8-6-7-11-24(18)33-26(21)32/h3-16H,1-2H3/b13-12+

InChI Key

ZAHWWDWKLDJPBB-OUKQBFOZSA-N

Isomeric SMILES

CC1=NN(C=C1C2=NN(C=C2/C=C/C(=O)C3=CC4=CC=CC=C4OC3=O)C5=CC=CC=C5)C

Canonical SMILES

CC1=NN(C=C1C2=NN(C=C2C=CC(=O)C3=CC4=CC=CC=C4OC3=O)C5=CC=CC=C5)C

Origin of Product

United States

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